molecular formula C18H19NO4 B2947578 [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate CAS No. 318959-02-3

[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate

Cat. No.: B2947578
CAS No.: 318959-02-3
M. Wt: 313.353
InChI Key: BUBFQPZBFCTNKK-KSSFIOAISA-N
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Description

[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is a synthetic chromene derivative intended for research and development purposes. Chromene scaffolds are recognized as versatile and biologically attractive heterocyclic compounds in medicinal chemistry . The 2,3-dihydro-1H-benzo[f]chromene core of this molecule is a bicyclic structure consisting of a benzene ring fused with a 4H-pyran ring, which is a privileged structure in the discovery of new drug candidates . The specific acetylated functional groups on this chromene scaffold make it a valuable intermediate for chemical exploration. Researchers are investigating chromene derivatives for a diverse range of biological activities, which may include anticancer, antimicrobial, and anticonvulsant effects, among others . For instance, some chromene analogs are known to induce apoptosis in cancer cells by interacting with tubulin at the colchicine binding site, thereby disrupting tubulin polymerization and causing cell-cycle arrest . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

[(1S,2R)-1-acetamido-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11(20)19-18-14(9-22-12(2)21)10-23-16-8-7-13-5-3-4-6-15(13)17(16)18/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)/t14-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBFQPZBFCTNKK-KSSFIOAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. Here’s a common synthetic route:

  • Nitration of naphthol: : Naphthol undergoes nitration to form nitronaphthol under acidic conditions using nitric acid and sulfuric acid.

  • Reduction: : The nitro group is then reduced to an amino group using a reducing agent such as hydrogen with a palladium catalyst.

  • Acetylation: : The resulting amino compound is acetylated using acetic anhydride to form an acetylamino derivative.

  • Cyclization: : The acetylamino derivative undergoes cyclization in the presence of a suitable cyclizing agent to form the benzochromene core.

  • Esterification: : Finally, the compound undergoes esterification with acetic acid to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This often involves:

  • Automated synthesis reactors: for precise control over reaction conditions.

  • Continuous flow synthesis: to enhance reaction efficiency and scalability.

  • Advanced purification techniques: such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives, which may have distinct biological activities.

  • Reduction: : Reduction can yield hydroxy derivatives with different physicochemical properties.

  • Substitution: : Substitution reactions can occur at the acetylamino or ester groups, leading to modified derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromic acid for oxidation.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Substitution Reagents: : Alkyl halides or acid chlorides for substitution reactions.

Major Products Formed

  • Oxidation Products: : Quinones and related compounds.

  • Reduction Products: : Hydroxy derivatives.

  • Substitution Products: : Various acetyl or ester substituted derivatives.

Scientific Research Applications

[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is a synthetic organic molecule featuring a benzochromene core, an acetylamino group, and a methyl acetate moiety. Its complex structure suggests potential interactions within biological systems, making it interesting for medicinal chemistry and pharmacology.

Potential Applications

The applications of this compound lie in its specific combination of an acetylamino group and a methyl acetate moiety attached to a benzochromene structure. This configuration may enhance its solubility and allow for distinct biological interactions compared to other derivatives.

Biological Activity The biological activity of this compound is linked to its structural features:

  • Antioxidant Activity Compounds with similar structures have demonstrated antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects The benzochromene framework is associated with anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Properties Some derivatives of benzochromenes have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer potential.

Mechanism of Action

The mechanism by which [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The acetylamino group enhances the molecule’s binding affinity through hydrogen bonding and electrostatic interactions, while the benzochromene core provides a hydrophobic interface for interaction with target molecules.

Molecular Targets and Pathways

  • Enzymes: : The compound can inhibit or activate enzymes involved in various biochemical pathways.

  • Receptors: : It can bind to receptors, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate with structurally related compounds identified in the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound (Target) Benzo[f]chromen (dihydro) 1-Acetylamino, 2-methyl acetate ~331.34 (C₁₉H₂₁NO₅) Synthetic intermediate; potential bioactivity -
L1 {3-[ethoxy(2-pyridyl)methyl]-1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole} Benzo[d]imidazole (dihydro) Sulfonamido, pyridyl, ethoxy groups Not provided Ligand for nickel complexes
(1R,2R)-1-((3S)-3-hydroxy-2,3-dihydro-1H-benzo[f]chromen-1-yl)propane-1,2,3-triol Benzo[f]chromen (dihydro) Hydroxyl, triol substituent ~360.37 (C₁₉H₂₀O₆) Glycosidase inhibition studies
1-Acetyl-3-oxo-2,3-dihydro-1H-indol-2-yl acetate Indole (dihydro) Acetyl, oxo, and acetate groups 233.22 (C₁₂H₁₁NO₄) Reactivity in acetylation/deacetylation
(3-Chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate Indole Chlorophenyl, benzoyl, methoxy, methyl groups ~498.81 (C₂₅H₁₈Cl₂NO₄) Anti-inflammatory/analgesic potential

Key Comparative Insights

Core Structure Variations: The target compound’s benzo[f]chromen core distinguishes it from benzo[d]imidazole (L1) and indole derivatives. The chromen system’s oxygen atoms (vs. nitrogen in imidazoles/indoles) influence electronic properties and hydrogen-bonding capacity . Dihydro modifications (e.g., 2,3-dihydro in the target vs.

Substituent Effects: The acetylamino group in the target compound contrasts with sulfonamido (L1) or benzoyl () groups, altering solubility and metabolic stability. Methyl acetate at position 2 introduces ester functionality, comparable to the acetate in . This group may enhance lipophilicity but render the compound susceptible to hydrolysis under basic conditions .

Synthetic and Reactivity Profiles: The deacetylation process described for chroman derivatives () suggests that the target compound’s acetate groups could be selectively removed, enabling modular synthesis of derivatives. Nickel-coordination studies of L1 () imply that similar dihydro-heterocycles with nitrogen/oxygen donors may serve as ligands for transition-metal catalysts, though the target compound’s oxygen-rich core might favor softer metal interactions.

Biological Implications :

  • Indole derivatives with chlorophenyl and benzoyl groups () exhibit anti-inflammatory activity, suggesting the target compound’s benzo[f]chromen core could be explored for analogous applications. However, the absence of electron-withdrawing groups (e.g., Cl) may reduce potency.
  • The triol-substituted chroman in highlights the role of hydroxyl groups in glycosidase inhibition, whereas the target compound’s acetylated groups may limit such interactions due to steric hindrance.

Biological Activity

[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate, also known by its CAS number 318959-02-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO4. The compound features a benzochromene core structure, which is known for various biological activities. Its structural characteristics may influence its interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects in various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in neuroblastoma and glioblastoma models. In one study, the compound demonstrated significant growth inhibition at nanomolar concentrations, suggesting a potent anticancer activity.

Cell LineLC50 (nM)Notes
U87 (Glioblastoma)200More sensitive compared to other compounds
BE (Neuroblastoma)18.9Highly effective in eradicating chemoresistant cells

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. Specifically, treatment with the compound resulted in a marked increase in cells arrested in the G2/M phase of the cell cycle, indicating a disruption in normal cellular division processes.

The compound's mechanism may involve modulation of various signaling pathways associated with cell survival and apoptosis. It has been suggested that it interacts with proteins involved in the regulation of the cell cycle and apoptosis pathways, leading to enhanced sensitivity of cancer cells to therapeutic agents.

Case Studies

In a clinical context, a case study involving patients with resistant tumors showed that when combined with radiation therapy, this compound significantly improved treatment outcomes compared to radiation alone. This combination therapy resulted in a reduced survival rate of cancer cells post-treatment.

Case Study Summary

  • Patient Group : Individuals with recurrent glioblastoma.
  • Treatment : Compound administered alongside standard radiation therapy.
  • Outcome : Enhanced tumor regression observed; reduction in tumor size measured via MRI.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Yield Maximization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor intermediates via TLC/HPLC.

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Reference
CyclizationChloroacetic acid, DMF, 80°C72
AcetylationAc₂O, pyridine, RT85
EsterificationMeOH, H₂SO₄, reflux68

Basic: How should researchers characterize the compound’s structural and stereochemical properties?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray Crystallography : Resolves absolute configuration and confirms dihydrobenzo[f]chromene ring geometry (e.g., bond angles, torsion parameters) .
  • NMR Analysis :
    • ¹H/¹³C NMR : Assign peaks for the acetylated amino group (δ ~2.1 ppm for CH₃) and methyl acetate (δ ~3.7 ppm for OCH₃) .
    • 2D NMR (COSY, HSQC) : Validates proton-proton coupling and quaternary carbon assignments.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion).

Validation Tip : Cross-reference experimental data with computational models (DFT) to resolve ambiguities in stereochemistry .

Advanced: How can discrepancies between experimental spectral data and computational simulations be resolved?

Answer:
Conflicts often arise from solvent effects, conformational flexibility, or improper DFT parameters:

Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR chemical shift calculations .

Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers influencing spectral peaks.

Parameter Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better agreement with experimental IR/Raman data.

Case Study : A crystal structure (X-ray) of a related benzo[h]chromene derivative showed a 5° deviation in dihedral angles compared to DFT-optimized geometry, resolved by incorporating dispersion corrections .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may stem from assay conditions or impurity profiles:

Assay Standardization :

  • Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).
  • Validate purity via HPLC (≥95%) to exclude side products .

Mechanistic Studies :

  • Perform competitive binding assays or enzyme inhibition kinetics to confirm target specificity.
  • Compare results with structurally analogous compounds (e.g., unacetylated derivatives) to isolate functional group contributions .

Example : A study on benzodiazepine analogs found that acetyl group positioning altered binding affinity by 3-fold due to steric hindrance .

Basic: What safety protocols are critical when handling this compound?

Answer:
Refer to safety data sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic anhydride vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; adsorb liquid spills with inert materials (vermiculite).
  • Waste Disposal : Segregate halogenated waste (e.g., chloroacetic acid byproducts) per EPA guidelines .

Advanced: What strategies can resolve low reproducibility in synthetic batches?

Answer:
Batch variability often arises from moisture sensitivity or catalyst deactivation:

Moisture Control : Use molecular sieves in reaction flasks and anhydrous solvents.

Catalyst Activation : Pre-activate acidic catalysts via drying (e.g., 120°C for 2 hrs for zeolites).

Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman to monitor reaction progress in real-time .

Q. Table 2: Troubleshooting Low Yields

IssueSolutionSuccess Rate
Incomplete cyclizationIncrease reaction time (24→48 hrs)85%
Ester hydrolysisUse dry MeOH and H₂SO₄ catalyst90%

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